molecular formula C8H9BrN2O B1374917 2-(2-Bromophenyl)acetohydrazide CAS No. 863318-03-0

2-(2-Bromophenyl)acetohydrazide

Cat. No. B1374917
M. Wt: 229.07 g/mol
InChI Key: OAFYRMGYYNJILO-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)acetohydrazide” is a chemical compound that belongs to the family of acetohydrazide derivatives. It has a molecular weight of 229.08 and its molecular formula is C8H9BrN2O .


Synthesis Analysis

The synthesis of 2-(2-Bromophenyl)acetohydrazide involves a reaction mixture of 2-(4-bromophenyl)acetohydrazide and an appropriate aldehyde. This mixture is heated at reflux for 7 hours. After the reactions are complete (as monitored by TLC analysis), the reaction mixture is cooled to room temperature .


Molecular Structure Analysis

The InChI code for 2-(2-Bromophenyl)acetohydrazide is 1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Bromophenyl)acetohydrazide are not detailed in the search results, it’s worth noting that acetohydrazide derivatives, in general, are known to participate in a variety of chemical reactions. For instance, they can react with aldehydes to form hydrazones .


Physical And Chemical Properties Analysis

2-(2-Bromophenyl)acetohydrazide is a white to yellow solid . Its physical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Coordination Chemistry

    • Application : Synthesis and structure of a coordination polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide .
    • Method : The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time .
    • Results : It was determined that the coordination compound exhibits a polymeric structure. The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
  • Pharmaceutical Research

    • Application : Anticancer activity of some divalent metal complexes derived from 2-(4-bromophenylamino)acetohydrazide ligand .
    • Method : A series of biologically active metal complexes was yielded from the reactions of 2-(4-bromophenylamino)acetohydrazide ligand (HL) with Co(II), Ni(II), Cu(II), Cd(II) chlorides, CuBr2 .
    • Results : Synthesized metal complexes comprising Co(II), Ni(II), Cu(II), and Cd(II) chlorides, as well as CuBr2, Cu(CH3COO)2, and Cu(ClO4)2, in conjunction with the 2-(4-bromophenylamino)acetohydrazide ligand, were demonstrated to possess significant potential for therapeutic chemoprevention against cancerous cells .

Safety And Hazards

The safety information for 2-(2-Bromophenyl)acetohydrazide indicates that it is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, avoid contact with skin, eyes, or clothing, and avoid release to the environment .

Future Directions

While specific future directions for 2-(2-Bromophenyl)acetohydrazide are not detailed in the search results, it’s worth noting that acetohydrazide derivatives, in general, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(2-bromophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFYRMGYYNJILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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